4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Overview
Description
The compound “4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine” is a triazine derivative. Triazines are a class of nitrogen-containing heterocycles . The “trifluoromethyl” group is a common motif in pharmaceuticals and agrochemicals, enhancing lipophilicity, metabolic stability, and pharmacokinetic properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .Chemical Reactions Analysis
The trifluoromethyl group in the compound may participate in various reactions. Recent advances have been made in trifluoromethylation of carbon-centered radical intermediates .Scientific Research Applications
Chemical Reactions and Synthesis : One study describes the amine exchange reactions involving derivatives of 1,3,5-triazine, indicating their potential use in chemical synthesis and modifications (Sun Min’yan et al., 2010).
Synthesis of Nucleosides : Research on the synthesis of [1,3,5]triazine carbon-linked nucleosides, such as the creation of analogs to 5-azacytidine, demonstrates the role of triazine derivatives in the development of nucleoside analogs for potential therapeutic applications (T. Riley et al., 1986).
Nanofiltration Membranes : A study on novel sulfonated thin-film composite nanofiltration membranes explores the use of similar compounds in improving water flux and dye treatment, highlighting their application in environmental science (Yang Liu et al., 2012).
Co-crystal Formation in Herbicides : Research on the co-crystal formation of the herbicide triflusulfuron-methyl with its degradation product, a triazine amine, illustrates the importance of triazine derivatives in agrochemical research (K. Mereiter, 2011).
Organic Synthesis and Catalysis : A paper on the synthesis of amides and esters using a triazine derivative as a condensing agent reveals its potential in facilitating organic synthesis (M. Kunishima et al., 1999).
Proton-Conducting Aromatic Polymers : A study on aromatic poly(ether sulfone)s containing 1,3,5-s-triazine groups for potential use in proton exchange membranes shows the application in material science and energy technology (D. Tigelaar et al., 2009).
Microwave-Assisted Synthesis : Research on the microwave-assisted synthesis of triazin-2-amines suggests their use in accelerating chemical reactions (A. Dolzhenko et al., 2021).
Future Directions
The use of trifluoromethyl groups in organic compounds is a growing field, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research may explore new methods for introducing trifluoromethyl groups, new reactions involving these groups, and new applications for trifluoromethyl-containing compounds.
Properties
IUPAC Name |
4-methylsulfanyl-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4S/c1-13-4-11-2(5(6,7)8)10-3(9)12-4/h1H3,(H2,9,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRPYPQDRSFLLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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